N-{[2-(Benzylamino)pyridin-4-yl]carbamoyl}benzenamine N-oxide
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Overview
Description
N-{[2-(Benzylamino)pyridin-4-yl]carbamoyl}benzenamine N-oxide is a complex organic compound that features a benzylamino group attached to a pyridine ring, which is further connected to a benzenamine N-oxide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(Benzylamino)pyridin-4-yl]carbamoyl}benzenamine N-oxide typically involves multi-step organic reactions. One common method includes the initial formation of the benzylamino group, followed by its attachment to the pyridine ring. The final step involves the introduction of the N-oxide group to the benzenamine structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(Benzylamino)pyridin-4-yl]carbamoyl}benzenamine N-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine or hydroxylamine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of new compounds.
Scientific Research Applications
N-{[2-(Benzylamino)pyridin-4-yl]carbamoyl}benzenamine N-oxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it useful in studying enzyme functions and cellular processes.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[2-(Benzylamino)pyridin-4-yl]carbamoyl}benzenamine N-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(Benzylamino)pyridin-4-yl]carbamoyl}benzenamine
- N-{[2-(Benzylamino)pyridin-4-yl]carbamoyl}benzenamine N-oxide derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Properties
CAS No. |
113548-55-3 |
---|---|
Molecular Formula |
C19H18N4O2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[[2-(benzylamino)pyridin-4-yl]carbamoyl]benzeneamine oxide |
InChI |
InChI=1S/C19H18N4O2/c24-19(23(25)17-9-5-2-6-10-17)22-16-11-12-20-18(13-16)21-14-15-7-3-1-4-8-15/h1-13,23H,14H2,(H2,20,21,22,24) |
InChI Key |
WQQBOFWBYROERK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=CC(=C2)NC(=O)[NH+](C3=CC=CC=C3)[O-] |
Origin of Product |
United States |
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